molecular formula C20H16N4O3 B11328950 Methyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Methyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Cat. No.: B11328950
M. Wt: 360.4 g/mol
InChI Key: FEAOZSQDYBNACH-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoate ester linked to an imidazo[1,2-a]pyrazine moiety, which is further substituted with a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under reflux conditions in a suitable solvent such as acetonitrile. The reaction mixture is heated for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imidazo[1,2-a]pyrazine ring can be reduced under specific conditions.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Methyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate exerts its effects involves interactions with specific molecular targets. The imidazo[1,2-a]pyrazine moiety can bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their biological activities and applications.

    Imidazo[1,2-a]pyrazine derivatives: Compounds with different substituents on the imidazo[1,2-a]pyrazine ring.

Uniqueness

Methyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenyl group and benzoate ester contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 3-[[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate

InChI

InChI=1S/C20H16N4O3/c1-27-20(26)13-5-4-6-14(11-13)22-19-18(15-7-2-3-8-16(15)25)23-17-12-21-9-10-24(17)19/h2-12,22,25H,1H3

InChI Key

FEAOZSQDYBNACH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4O

Origin of Product

United States

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